molecular formula C7H14N2O2S B14489581 N-[(2-Sulfanylethyl)carbamoyl]butanamide CAS No. 64847-71-8

N-[(2-Sulfanylethyl)carbamoyl]butanamide

Cat. No.: B14489581
CAS No.: 64847-71-8
M. Wt: 190.27 g/mol
InChI Key: KNAKFIZYGQKILJ-UHFFFAOYSA-N
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Description

N-[(2-Sulfanylethyl)carbamoyl]butanamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound is particularly interesting due to its unique structure, which includes a sulfanylethyl group attached to the carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Sulfanylethyl)carbamoyl]butanamide can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with 2-mercaptoethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Sulfanylethyl)carbamoyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanylethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted amides or carbamates.

Scientific Research Applications

N-[(2-Sulfanylethyl)carbamoyl]butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Sulfanylethyl)carbamoyl]butanamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Sulfanylethyl)carbamoyl]benzamide
  • N-[(2-Sulfanylethyl)carbamoyl]acetic acid
  • 4-Phenyl-N-[(2-sulfanylethyl)carbamoyl]butanamide

Uniqueness

N-[(2-Sulfanylethyl)carbamoyl]butanamide is unique due to its specific structure, which includes a butanamide backbone and a sulfanylethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

64847-71-8

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

N-(2-sulfanylethylcarbamoyl)butanamide

InChI

InChI=1S/C7H14N2O2S/c1-2-3-6(10)9-7(11)8-4-5-12/h12H,2-5H2,1H3,(H2,8,9,10,11)

InChI Key

KNAKFIZYGQKILJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=O)NCCS

Origin of Product

United States

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